molecular formula C14H17FN4O3S B13826420 1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine

Cat. No.: B13826420
M. Wt: 340.38 g/mol
InChI Key: KEHREEIMEFCIJF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a methyl-1,2,5-oxadiazolylmethyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the fluorophenylsulfonyl group through a sulfonylation reaction. The oxadiazole moiety is introduced via a cyclization reaction involving appropriate precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

  • 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
  • 1-[(4-Fluorophenyl)methyl]sulfonyl]-4-[(2-methyl-4-thiazolyl)methyl]piperazine

Uniqueness: 1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H17FN4O3S

Molecular Weight

340.38 g/mol

IUPAC Name

3-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C14H17FN4O3S/c1-11-14(17-22-16-11)10-18-6-8-19(9-7-18)23(20,21)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3

InChI Key

KEHREEIMEFCIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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